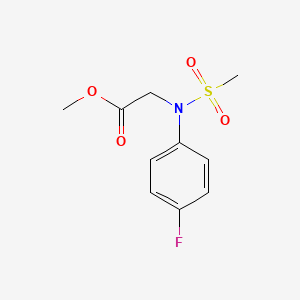

methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

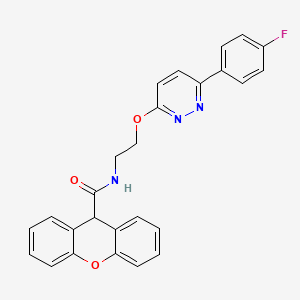

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate is a compound that can be associated with the field of organofluorine chemistry, which involves the incorporation of fluorine into organic molecules. The presence of both a fluorophenyl group and a methylsulfonyl group in the molecule suggests that it may have unique electronic and steric properties that could influence its reactivity and potential applications in medicinal chemistry or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through the pregeneration of fluoro(phenylsulfonyl)methyl anion, which is then used for the stereoselective monofluoromethylation of N-tert-butylsulfinyl ketimines . This method provides a highly stereoselective approach to introduce fluoromethyl groups into organic molecules, which could potentially be adapted for the synthesis of this compound.

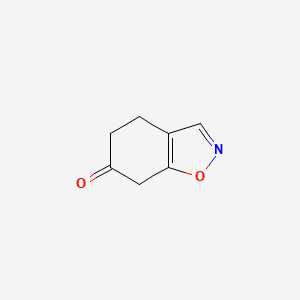

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, the structure of related compounds suggests that the molecule would likely exhibit a planar geometry around the sulfonyl group, with the fluorophenyl and methyl groups contributing to the overall electronic distribution. The presence of fluorine could also affect the molecule's dipole moment and hydrogen bonding capabilities.

Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from the reactivity of similar compounds. For instance, the chemoselective arylsulfonylation of amino acid esters, as described in the synthesis of 2-arylsulfonamido esters from the methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine, indicates that the sulfonyl group can be selectively introduced in the presence of other functional groups without racemization . This suggests that the sulfonyl and fluorophenyl groups in this compound could be involved in similar selective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the electron-withdrawing effects of the fluorine and sulfonyl groups. These groups could increase the acidity of adjacent hydrogens and affect the compound's solubility and stability. The specific solvation effects observed in the N-chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters also suggest that solvents and additives could play a significant role in modulating the reactivity and properties of similar compounds.

Propiedades

IUPAC Name |

methyl 2-(4-fluoro-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGYURZBDGIZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B3019465.png)

![5-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3019472.png)

![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B3019477.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)

![(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3019483.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B3019487.png)